molecular formula C8H13NO3S B15258717 7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane

Cat. No.: B15258717
M. Wt: 203.26 g/mol
InChI Key: NWQQJQVJWMBAHS-UHFFFAOYSA-N
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Description

7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of the cyclopropanesulfonyl group and the bicyclic framework imparts unique chemical properties to the molecule, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under specific reaction conditions. For example, the preparation of similar bicyclic compounds often involves the use of electrophilic addition reactions, where a carbene is added to an alkene to form the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to scale up the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropanesulfonyl group may play a crucial role in the binding affinity and specificity of the compound, influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

7-cyclopropylsulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C8H13NO3S/c10-13(11,6-3-4-6)9-7-2-1-5-12-8(7)9/h6-8H,1-5H2

InChI Key

NWQQJQVJWMBAHS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(N2S(=O)(=O)C3CC3)OC1

Origin of Product

United States

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